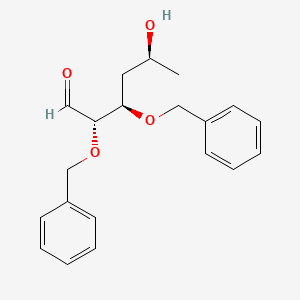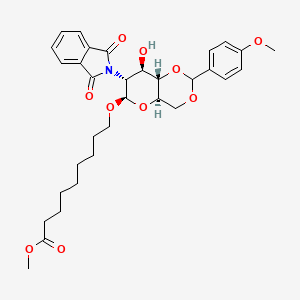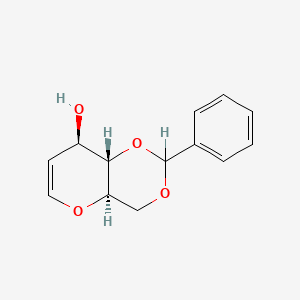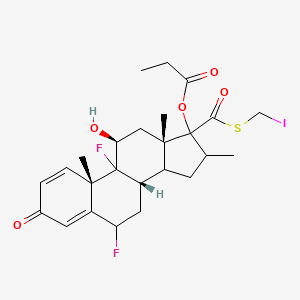
5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₁F₂IO₅S and its molecular weight is 608.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
Research on similar steroidal compounds primarily focuses on their synthesis and structural elucidation. For instance, Thalén and Wickström (2000) detailed the synthesis of potential 6-oxygenated metabolites of rofleponide, a synthetic glucocorticosteroid. They employed three alternative routes to synthesize the 6-hydroxy compound, highlighting the importance of specific structural modifications for the compound's activity and its potential research applications in understanding glucocorticosteroid metabolism and function (Thalén & Wickström, 2000).
Photodegradation Studies
Photodegradation studies, such as the work by Shirasaki et al. (2004), offer insights into the stability and degradation pathways of steroidal drugs under light exposure. This research is crucial for understanding how steroidal compounds degrade over time, which can influence their storage, stability, and potential therapeutic applications (Shirasaki et al., 2004).
Metabolic Studies
Metabolic studies on steroids, like the research conducted by Biddle et al. (2009), identify and characterize the metabolites of steroidal compounds following administration. Such studies are essential for drug development, doping control, and understanding the biological impact of steroids on the body (Biddle et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of this compound is the β₂ Adrenergic Receptor . This receptor plays a crucial role in the regulation of heart rate, smooth muscle relaxation in the airways and vasculature, and glycogenolysis in the liver and skeletal muscle.
Mode of Action
The compound interacts with the β₂ Adrenergic Receptor, acting as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events. The activation of this receptor leads to the relaxation of smooth muscle in the airways, which can help alleviate symptoms in conditions like asthma and COPD.
Biochemical Pathways
Upon activation of the β₂ Adrenergic Receptor, the compound triggers the adenylate cyclase pathway . This leads to an increase in cyclic AMP (cAMP) levels within the cell, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in their activity. These changes can result in effects such as smooth muscle relaxation and increased heart rate.
Result of Action
The activation of the β₂ Adrenergic Receptor by this compound leads to a range of cellular effects. Most notably, it causes the relaxation of smooth muscle in the airways, which can help to alleviate symptoms in conditions like asthma and COPD . It may also increase heart rate and promote glycogenolysis, providing additional energy for the body during times of stress or exercise.
Propiedades
IUPAC Name |
[(8S,10S,11S,13S)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F2IO5S/c1-5-20(31)33-25(21(32)34-12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16-,18?,19-,22-,23-,24?,25?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRIRGIBBWVEFV-KIOLIBKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1(C(CC2[C@@]1(C[C@@H](C3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F2IO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

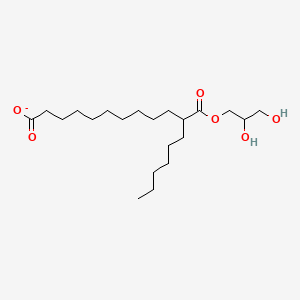

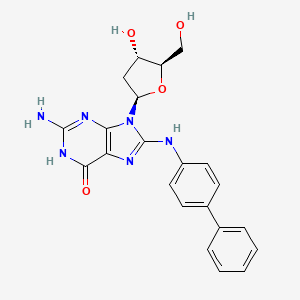
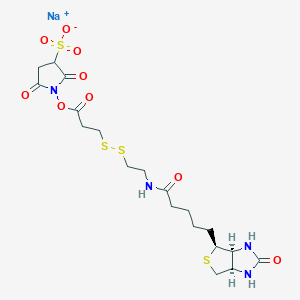
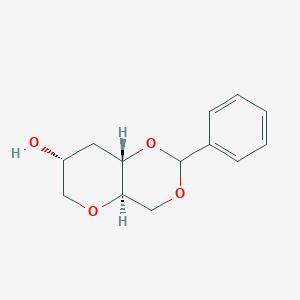

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)

